molecular formula C17H23N3O4 B2417302 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1795434-65-9

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2417302
CAS No.: 1795434-65-9
M. Wt: 333.388
InChI Key: QXVVNGMPUXTWGW-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant attention in the scientific community for its unique chemical structure and potential applications. The compound is notable for its pyrazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the pyrazole ring: : The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent.

  • Ether formation: : The hydroxyethoxy group is introduced through a nucleophilic substitution reaction with ethylene oxide.

  • Amidation: : Finally, the carboxamide group is formed via the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound involves optimization of the above synthetic routes for scalability and efficiency. Typical conditions include:

  • Temperature control: : Reactions are conducted at controlled temperatures to ensure high yields and purity.

  • Catalysts: : Use of suitable catalysts to enhance reaction rates and selectivity.

  • Purification: : Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl and methoxy groups can be oxidized under strong oxidizing conditions.

  • Reduction: : The carboxamide group can be reduced to an amine under reducing conditions.

  • Substitution: : The aromatic p-tolyl group can undergo electrophilic substitution reactions.

  • Hydrolysis: : The ether and amide linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nitrating agents.

  • Hydrolysis conditions: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The products formed from these reactions depend on the specific conditions but include:

  • Oxidation products: : Carboxylic acids, aldehydes.

  • Reduction products: : Amines, alcohols.

  • Substitution products: : Halogenated compounds, nitro compounds.

  • Hydrolysis products: : Alcohols, carboxylic acids.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a modulator of biological pathways.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound is known to bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique features such as:

  • Enhanced Stability: : Due to its specific substituents.

  • Increased Biological Activity: : Resulting from its structural features.

Similar Compounds

Some compounds similar in structure include:

  • N-(2-(2-hydroxyethoxy)-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2-(2-hydroxyethoxy)-2-(o-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

This compound stands out due to its specific substituents and their influence on its chemical and biological properties.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, exhibits notable biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrazole Ring : A five-membered ring that is integral to its biological activity.
  • Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
  • Hydroxyethoxy and p-Tolyl Substituents : These groups enhance the compound's pharmacokinetic properties.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrazole moiety is crucial for its activity against certain diseases, including viral infections and cancer.

Antiviral Activity

Recent studies have demonstrated that compounds with a similar pyrazole structure exhibit antiviral properties. For instance, derivatives have shown significant inhibition of viral replication in cell cultures, particularly against RNA viruses. The mechanism often involves the inhibition of viral polymerases or proteases.

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15.6Induction of apoptosis
Study BMCF-722.3Inhibition of cell proliferation
Study CA54910.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria was assessed using minimum inhibitory concentration (MIC) assays. Results indicated that it possesses bactericidal properties:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Antiviral Efficacy : A study published in MDPI highlighted the compound's ability to inhibit viral replication in MT-4 cells, showing an EC50 value significantly lower than traditional antiviral agents, suggesting a potential role in treating viral infections .
  • Antitumor Evaluation : Another investigation focused on the antitumor effects of similar pyrazole derivatives demonstrated their capacity to inhibit tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .
  • Antimicrobial Assessment : A comprehensive evaluation of antimicrobial activity showed that the compound was effective against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-4-6-13(7-5-12)15(24-9-8-21)10-18-16(22)14-11-20(2)19-17(14)23-3/h4-7,11,15,21H,8-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVVNGMPUXTWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CN(N=C2OC)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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